molecular formula C21H25ClN2O4S B2406899 N-(3-chloro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941956-40-7

N-(3-chloro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B2406899
CAS RN: 941956-40-7
M. Wt: 436.95
InChI Key: VQAVBQIYDRODNI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Enzyme Inhibitory Activities

A study by Virk et al. (2018) discussed the synthesis of new 3,4,5-trisubstituted-1,2,4-triazole analogues, including compounds related to the specified chemical structure. These compounds were synthesized using both conventional and microwave-assisted protocols. The study evaluated the enzyme inhibitory activities of these compounds against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One compound exhibited significant inhibition potential against these enzymes, suggesting the compound's potential application in designing inhibitors for these enzymes (Virk et al., 2018).

Antibacterial Potential

Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potentials. The study found that these compounds, including those related to the specified chemical structure, exhibited moderate inhibitory effects against various bacterial strains, including Salmonella typhi and Escherichia coli. This indicates the compound's usefulness in developing new antibacterial agents (Iqbal et al., 2017).

Pharmacological Evaluation

Another area of application is the pharmacological evaluation of similar compounds for their potential as analgesics. Lalinde et al. (1990) described the synthesis and evaluation of a series of 3-methyl-1,4-disubstituted-piperidine analgesics. These studies showcase the potential therapeutic applications of compounds with structures related to "N-(3-chloro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide" (Lalinde et al., 1990).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-15-6-7-16(13-20(15)22)23-21(25)14-17-5-3-4-12-24(17)29(26,27)19-10-8-18(28-2)9-11-19/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAVBQIYDRODNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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